N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C20H15N3O4S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxybenzoyl)amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15N3O4S2/c1-26-13-8-6-12(7-9-13)17(24)23-20-21-16(15-5-3-11-28-15)19(29-20)22-18(25)14-4-2-10-27-14/h2-11H,1H3,(H,22,25)(H,21,23,24) |
InChI Key |
GMLWLMLVPALEGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core (Intermediate A)
The 1,3-thiazole scaffold is constructed via a modified Hantzsch thiazole synthesis.
Procedure :
-
Cyclization :
A mixture of α-bromo-4-(thiophen-2-yl)acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq) in ethanol is refluxed for 12 hours. The reaction is quenched with ammonium hydroxide, yielding 4-(thiophen-2-yl)-1,3-thiazol-2-amine as a pale yellow solid (Yield: 68–72%). -
Functionalization at Position 5 :
The 5-amino group is introduced via nucleophilic substitution. The thiazol-2-amine is treated with chloroacetyl chloride (1.2 eq) in dichloromethane with triethylamine (2.0 eq) as a base, producing 5-chloro-4-(thiophen-2-yl)-1,3-thiazol-2-amine (Intermediate A1).
Analytical Data :
Introduction of the 4-Methoxybenzamido Group
Procedure :
-
Activation of 4-Methoxybenzoic Acid :
4-Methoxybenzoic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in anhydrous dichloromethane under reflux for 3 hours to generate 4-methoxybenzoyl chloride. -
Amide Coupling :
Intermediate A1 (1.0 eq) is reacted with 4-methoxybenzoyl chloride (1.2 eq) in the presence of DMAP (0.1 eq) and EDC·HCl (1.5 eq) in dichloromethane at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields N-[5-chloro-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide (Intermediate B).
Optimization Notes :
Installation of the Furan-2-carboxamide Moiety
Procedure :
-
Chloride Displacement :
Intermediate B (1.0 eq) is treated with furan-2-carboxamide (1.5 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF) at 80°C for 6 hours. -
Final Purification :
The crude product is recrystallized from ethanol/water (9:1) to afford N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide as a white crystalline solid (Yield: 75–80%).
Analytical Validation :
-
HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).
-
-NMR (400 MHz, DMSO-): δ 8.32 (s, 1H, furan), 7.94 (d, , 2H, aromatic), 7.78 (d, , 1H, thiophene), 7.45 (dd, , 1H, thiophene), 7.12 (d, , 2H, aromatic), 6.98 (d, , 1H, thiophene), 6.75 (d, , 1H, furan), 3.89 (s, 3H, OCH).
Reaction Optimization and Scalability
Critical Parameters for Yield Improvement
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC·HCl (1.5 eq) | Increases to 90% |
| Solvent | Anhydrous CHCl | Reduces hydrolysis |
| Temperature | 0–5°C (amide step) | Minimizes byproducts |
| Reaction Time | 12 hours | Ensures completion |
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
A 2-hour microwave irradiation (150°C) in DMF with HATU as a coupling agent achieves 88% yield but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its potential as an anti-cancer agent. Its structure suggests that it may interact with specific biological targets involved in cancer progression. Studies have shown that derivatives of thiazole and furan compounds exhibit significant anti-tumor activity, indicating that N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide could similarly possess therapeutic properties against various cancers .
Mechanism of Action:
The proposed mechanism of action involves modulation of specific molecular targets such as receptors or enzymes related to cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in tumor growth . Detailed biochemical studies are required to elucidate the exact pathways affected by this compound.
Biological Research
Biological Interactions:
Research indicates that compounds containing thiophene and thiazole moieties can interact with biological macromolecules, affecting their function. This compound may influence protein interactions and enzyme activities, making it a valuable tool for studying biological processes .
In Vitro and In Vivo Studies:
In vitro studies have demonstrated the compound's potential to induce apoptosis in cancer cells. Animal models are essential for assessing the efficacy and safety of this compound in vivo, providing insights into its pharmacokinetics and pharmacodynamics .
Synthesis and Structural Characterization
Synthetic Routes:
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of thiazole derivatives through cyclization reactions.
- Amidation reactions to introduce the benzamide functionality.
These synthetic strategies are crucial for producing the compound in sufficient quantities for research purposes .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzamido)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
Thiophen-2-yl vs. Other Aryl Groups
- : Compounds like N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzamide (4ca) replace the thiophen-2-yl group with a 4-methoxyphenyl or 4-nitrophenyl group.
- : Pyridinyl-substituted thiazoles (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide ) introduce a basic nitrogen, enhancing solubility and enabling ionic interactions in biological targets. The target’s thiophene, however, offers stronger π-π stacking due to sulfur’s polarizability .
Methoxybenzamido vs. Direct Aryl or Amide Substituents
- : 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) uses a phenyl group directly attached to the thiazole, lacking the methoxybenzamido side chain. The target’s amide linker may improve conformational flexibility and hydrogen-bonding capacity .
- : In fentanyl analogs like 2-thiophenefentanyl , replacement of furan with thiophene alters receptor binding. Similarly, the target’s methoxybenzamido group could modulate affinity for targets like kinases or GPCRs .
Furan-2-Carboxamide vs. Other Carboxamide Derivatives
- : N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide features a furan-2-carboxamide linked via an ethoxy group. The target’s direct attachment to the thiazole may reduce steric hindrance, favoring tighter binding in hydrophobic pockets .
- : N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide substitutes the thiazole with a pyrazole-phenyl-ethyl chain. The thiazole core in the target compound likely enhances rigidity and planar interactions .
Q & A
Q. Advanced Yield Optimization
- Catalyst Screening : Use of p-toluenesulfonic acid (PTSA) or iodine to accelerate cyclization steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of thiophene and thiazole moieties .
How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?
Q. Basic Structural Characterization
Q. Advanced Ambiguity Resolution
- Twinned Data Analysis : SHELXL’s TWIN/BASF commands resolve overlapping peaks in twinned crystals .
- DFT Calculations : Compare experimental vs. computed NMR chemical shifts to validate tautomeric forms or stereochemistry .
What methodologies are employed to evaluate the compound’s biological activity, and how can contradictory in vitro vs. in silico results be reconciled?
Q. Basic Activity Screening
- In Vitro Assays :
- Anticancer : Sulforhodamine B (SRB) assay against NCI-60 cell lines .
- Antimicrobial : Broth microdilution (MIC determination) for bacteria/fungi .
Q. Activity Table
| Target | Assay Type | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| Melanoma | SRB assay | 2.1 µM | |
| S. aureus | Microdilution | 8 µg/mL |
Q. Advanced Discrepancy Analysis
- Solubility Effects : Poor aqueous solubility may reduce in vitro efficacy despite strong in silico binding (use DMSO controls) .
- Metabolite Interference : LC-MS identifies active metabolites not accounted for in docking studies .
How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity, and how can conflicting SAR data be interpreted?
Q. Basic SAR Insights
- Thiophene vs. Furan : Thiophene enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase inhibitors), while furan improves solubility .
- Methoxy Group : Electron-donating 4-methoxybenzamido increases metabolic stability but may reduce membrane permeability .
Q. Advanced Contradiction Resolution
- Crystallographic Overlays : Compare ligand-enzyme complexes (PDB) to explain divergent activities in analogs .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy differences due to substituents .
What strategies ensure the chemical stability of this compound during storage and experimental use?
Q. Basic Stability Protocols
- Storage : -20°C under argon in amber vials to prevent photodegradation .
- pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions (amide bond hydrolysis) .
Q. Advanced Degradation Analysis
- Forced Degradation Studies : Expose to heat/light/H2O2, then monitor via HPLC-UV .
- Mass Spectrometry : Identify degradation products (e.g., oxidized thiophene or hydrolyzed amides) .
How can computational methods guide the design of derivatives with improved target selectivity?
Q. Basic In Silico Design
- Molecular Docking (AutoDock Vina) : Predict binding modes to kinases (e.g., EGFR) or microbial enzymes .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in thiazole) .
Q. Advanced Selectivity Engineering
- MD Simulations : Track ligand-induced conformational changes in targets over 100+ ns .
- Off-Target Profiling : PASS Online predicts ADMET liabilities and secondary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
